

NP3-562: A Potent and Orally Bioavailable Tool Compound for Inflammation Studies

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Compound of Interest

Compound Name: NP3-562

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

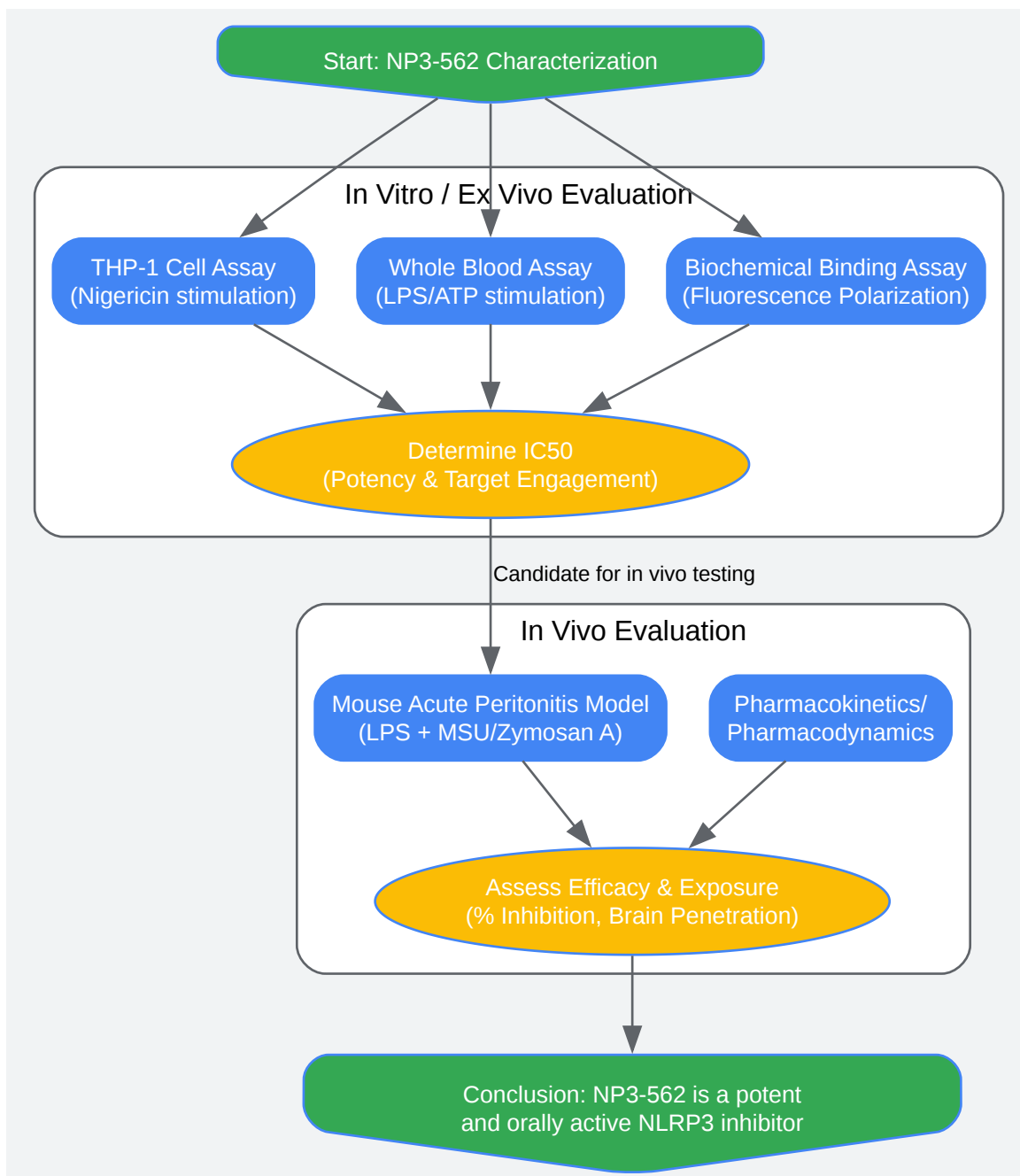
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of debilitating diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative conditions such as Alzheimer's disease.^{[1][2]} A key player in the inflammatory response is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.^{[1][3]} The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.^{[2][3]} Given its central role in inflammation, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention.

This technical guide focuses on **NP3-562**, a novel, potent, and orally bioavailable inhibitor of the NLRP3 inflammasome.^{[2][4]} Developed as a tool compound, **NP3-562** provides researchers with a valuable pharmacological agent to investigate the role of the NLRP3 inflammasome in various disease models and to explore the therapeutic potential of NLRP3 inhibition. This document provides a comprehensive overview of **NP3-562**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in inflammation research.

Mechanism of Action

NP3-562 exerts its inhibitory effect by directly binding to the NLRP3 protein.[1][4] Specifically, it targets the NACHT domain of NLRP3, which is essential for its ATPase activity and subsequent oligomerization, a critical step in inflammasome assembly.[2][4] X-ray crystallography has revealed that **NP3-562** possesses a unique binding mode within the NACHT domain, distinguishing it from other known NLRP3 inhibitors like the sulfonylurea-based compounds.[1][2] By binding to the NACHT domain, **NP3-562** effectively prevents the conformational changes required for NLRP3 activation and the subsequent recruitment of the adaptor protein ASC, thereby blocking the entire downstream signaling cascade that leads to caspase-1 activation and pro-inflammatory cytokine release.[2]

A key advantage of **NP3-562** is its high selectivity and clean off-target profile. Studies have shown that it does not interfere with the NF- κ B signaling pathway, a critical pathway for the transcriptional priming of NLRP3 and pro-IL-1 β , with a TNF α IC₅₀ greater than 100 μ M.[4] This selectivity ensures that the observed anti-inflammatory effects can be confidently attributed to the direct inhibition of the NLRP3 inflammasome.



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